Differential Cytotoxic Potency: Latrunculin B Is 30- to 50-Fold Less Potent Than Latrunculin A in Cancer Cell Lines
Latrunculin B exhibits significantly lower growth inhibitory activity against cancer cell lines compared to its geometric isomer Latrunculin A. In direct comparative testing, Latrunculin B shows IC50 values of 7.1 μM and 4.8 μM for HCT116 colon cancer and MDA-MB-435 melanoma cells, respectively . In contrast, Latrunculin A inhibits the growth of multiple cancer cell lines at sub-micromolar concentrations, with IC50 values of 142 nM for A549 (lung), H522-T1 (lung), and HT-29 (colon); 166 nM for U-937 (lymphoma); and 95 nM for MDA-MB-43 cells . This represents an approximate 30- to 50-fold difference in cytotoxic potency, depending on the cell line compared.
| Evidence Dimension | Growth inhibition IC50 in cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 7.1 μM (HCT116); IC50 = 4.8 μM (MDA-MB-435) |
| Comparator Or Baseline | Latrunculin A: IC50 = 142 nM (A549, H522-T1, HT-29); IC50 = 166 nM (U-937); IC50 = 95 nM (MDA-MB-43) |
| Quantified Difference | Latrunculin A is 30- to 50-fold more potent than Latrunculin B across comparable cell lines |
| Conditions | Cell viability/growth inhibition assays in human cancer cell lines (HCT116, MDA-MB-435, A549, H522-T1, HT-29, U-937, MDA-MB-43) |
Why This Matters
The lower cytotoxicity of Latrunculin B reduces off-target cell death in long-term actin perturbation studies, making it preferable for experiments where sustained actin disruption is required without compromising overall cell viability.
